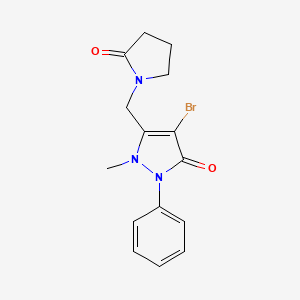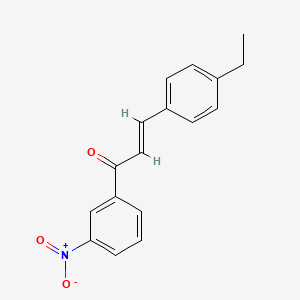
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is an organic compound with a unique chemical structure. It was first synthesized in the late 1950s by researchers at the University of Tokyo, and has since been studied extensively for its potential applications in scientific research. This compound has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness, improved cognitive performance, and increased muscle strength.
Biochemical and Physiological Effects
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and increased alertness. Additionally, it has been found to increase the levels of dopamine and serotonin, which can lead to improved mood, increased energy levels, and improved concentration. Finally, it has been found to reduce the levels of glutamate, which can lead to decreased anxiety and improved sleep.
Advantages and Limitations for Lab Experiments
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. However, there are also some limitations to using this compound in laboratory experiments. It can be toxic in high doses, and it has a relatively short half-life, meaning that its effects are short-lived.
Future Directions
Due to its potential effects on the nervous system and its ability to increase the levels of neurotransmitters, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has a wide range of potential applications in the future. Some potential future directions for research include studying its effects on memory and learning, investigating its potential as a nootropic drug, and exploring its potential as an antidepressant. Additionally, further research into its mechanism of action and potential side effects could lead to new therapeutic applications.
Synthesis Methods
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is synthesized through a reaction between 2-bromo-3-methyl-1-phenyl-3-pyrazolin-5-one and 2-methyl-1-oxopyrrolidine. This reaction takes place in the presence of a base, such as sodium hydroxide, and is typically conducted at a temperature of 80-90°C. The reaction is completed in two steps, first the formation of an imine intermediate, followed by a cyclization reaction. The final product is a white solid with a melting point of 180-182°C.
Scientific Research Applications
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used to study the effects of neurotransmitter modulation on the nervous system and to investigate the mechanisms of action of various drugs.
properties
IUPAC Name |
4-bromo-1-methyl-5-[(2-oxopyrrolidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-17-12(10-18-9-5-8-13(18)20)14(16)15(21)19(17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHNDGWSZDGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)





![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)


![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)